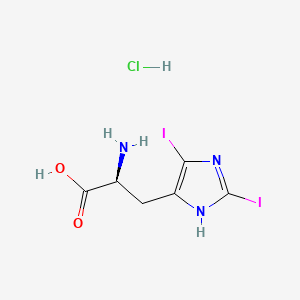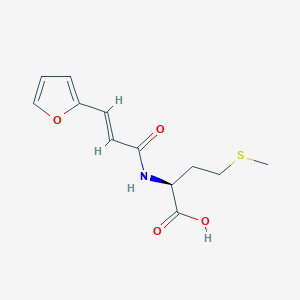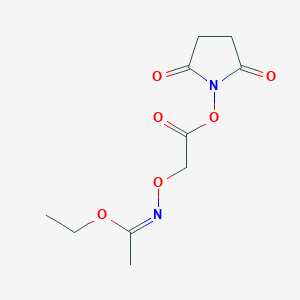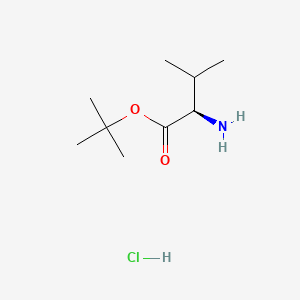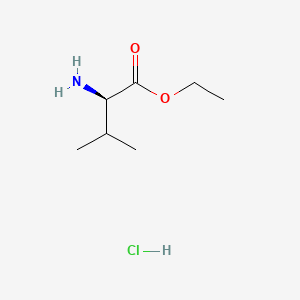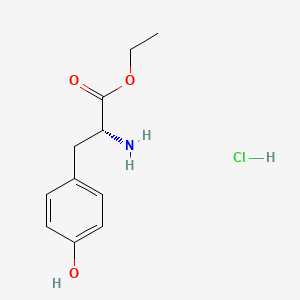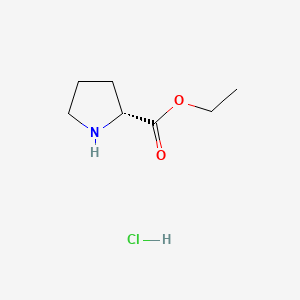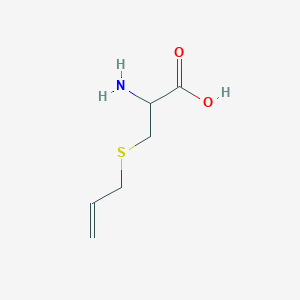
AC-ARG-OME HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, also known as (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, is a useful research compound. Its molecular formula is C9H19ClN4O3 and its molecular weight is 266.73. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sustrato para C1r
AC-ARG-OME HCL se utiliza como sustrato para C1r, una proteína involucrada en el sistema del complemento, que es parte del sistema inmunológico que mejora la capacidad de los anticuerpos y las células fagocíticas para eliminar microbios y células dañadas de un organismo {svg_1}.
Agente de reticulación en la síntesis de ácido hialurónico
Este compuesto se ha utilizado como un agente de reticulación natural y seguro en la síntesis de un nuevo ácido hialurónico reticulado. El ácido hialurónico reticulado mostró una resistencia mejorada a la acción enzimática en comparación con el polímero lineal correspondiente {svg_2}.
Aplicaciones antibacterianas
El ácido hialurónico reticulado, sintetizado utilizando this compound, demostró un perfil antibacteriano efectivo contra S. aureus y P. acnes. Esto lo convierte en un candidato prometedor para su uso en formulaciones cosméticas y aplicaciones cutáneas {svg_3}.
Aplicaciones del tracto respiratorio
El excelente perfil de tolerabilidad del ácido hialurónico reticulado en las células pulmonares, combinado con su efecto sobre S. pneumoniae, lo hace adecuado para aplicaciones que involucran el tracto respiratorio {svg_4}.
Cicatrización de heridas
Las nuevas membranas basadas en quitosán, ácido hialurónico y derivados de arginina, incluyendo this compound, han mostrado buenos efectos curativos en las heridas por quemaduras. Se observó una reepitelización completa después de 15 días del experimento, lo que respalda un proceso de curación más rápido {svg_5}.
Regeneración tisular
Las membranas poliméricas desarrolladas que contienen this compound mostraron un buen grado de hinchamiento, una mejor hidrofilicidad y biocompatibilidad en términos de componentes de energía superficial libre. Estas características respaldan su aplicación para la regeneración de tejidos {svg_6}.
Mecanismo De Acción
Mode of Action
This compound acts as a substrate for these kallikreins and is hydrolyzed by trypsin . Trypsin is an enzyme that breaks down proteins in the digestive system, and its interaction with the compound can lead to various biochemical changes .
Biochemical Pathways
The compound’s interaction with kallikreins and trypsin affects the arginine metabolic pathway . Arginine metabolism involves multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase. These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance .
Result of Action
The hydrolysis of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride by trypsin and its interaction with kallikreins can lead to changes in the levels of various metabolites in the arginine pathway . These changes can have a range of molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride can be influenced by various environmental factors. For instance, the compound is a solid at room temperature , which could affect its stability and efficacy. Furthermore, factors such as pH, presence of other molecules, and specific conditions within the body can also influence the compound’s action.
Propiedades
IUPAC Name |
methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSXBMWQFBXLZ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-05-0 |
Source


|
| Record name | L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
